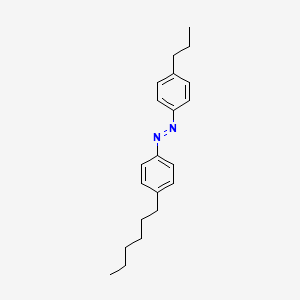
(E)-1-(4-Hexylphenyl)-2-(4-propylphenyl)diazene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1-(4-Hexylphenyl)-2-(4-propylphenyl)diazene is an organic compound belonging to the class of diazenes It is characterized by the presence of a diazene group (N=N) flanked by two aromatic rings, each substituted with hexyl and propyl groups, respectively
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4-Hexylphenyl)-2-(4-propylphenyl)diazene typically involves the azo coupling reaction. This reaction is carried out by reacting a diazonium salt with an aromatic compound. The general steps are as follows:
Formation of Diazonium Salt: Aniline derivatives are treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.
Azo Coupling: The diazonium salt is then reacted with another aromatic compound, such as 4-hexylaniline, under basic conditions to form the azo compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.
Purification: Techniques such as recrystallization or chromatography are used to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
(E)-1-(4-Hexylphenyl)-2-(4-propylphenyl)diazene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroso derivatives.
Reduction: Reduction of the azo group can yield corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under controlled conditions.
Major Products
Oxidation: Nitroso derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted aromatic compounds depending on the reagent used.
Aplicaciones Científicas De Investigación
(E)-1-(4-Hexylphenyl)-2-(4-propylphenyl)diazene has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a photoswitchable molecule in biological systems.
Medicine: Explored for its potential use in drug delivery systems due to its ability to undergo reversible photoisomerization.
Industry: Utilized in the development of dyes and pigments due to its vibrant color properties.
Mecanismo De Acción
The mechanism of action of (E)-1-(4-Hexylphenyl)-2-(4-propylphenyl)diazene primarily involves its ability to undergo photoisomerization. Upon exposure to light, the compound can switch between its E and Z isomers. This property is exploited in various applications, such as molecular switches and sensors. The molecular targets and pathways involved include:
Photoisomerization: The N=N bond undergoes a reversible change in configuration.
Interaction with Biological Molecules: The compound can interact with proteins and nucleic acids, altering their function.
Comparación Con Compuestos Similares
Similar Compounds
- (E)-1-(4-Methylphenyl)-2-(4-ethylphenyl)diazene
- (E)-1-(4-Butylphenyl)-2-(4-pentylphenyl)diazene
Uniqueness
(E)-1-(4-Hexylphenyl)-2-(4-propylphenyl)diazene is unique due to its specific substituents, which impart distinct physical and chemical properties. The hexyl and propyl groups influence the compound’s solubility, melting point, and reactivity, making it suitable for specialized applications in various fields.
Propiedades
Número CAS |
106132-88-1 |
|---|---|
Fórmula molecular |
C21H28N2 |
Peso molecular |
308.5 g/mol |
Nombre IUPAC |
(4-hexylphenyl)-(4-propylphenyl)diazene |
InChI |
InChI=1S/C21H28N2/c1-3-5-6-7-9-19-12-16-21(17-13-19)23-22-20-14-10-18(8-4-2)11-15-20/h10-17H,3-9H2,1-2H3 |
Clave InChI |
YIKLWKRTFZNKTB-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC1=CC=C(C=C1)N=NC2=CC=C(C=C2)CCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


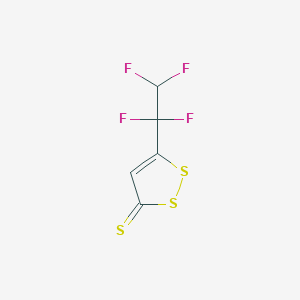
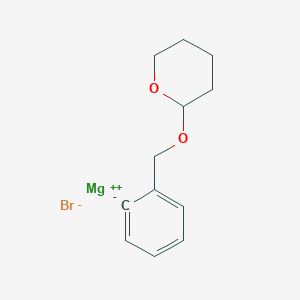
![Cyclopentyl(phenyl)[2-(pyrrolidin-1-yl)ethyl]silanol](/img/structure/B14331385.png)
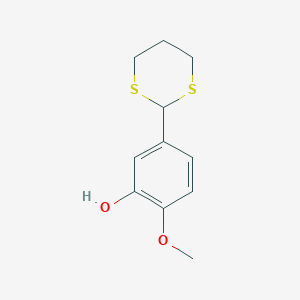
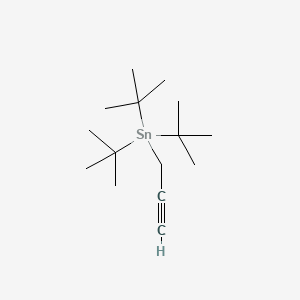
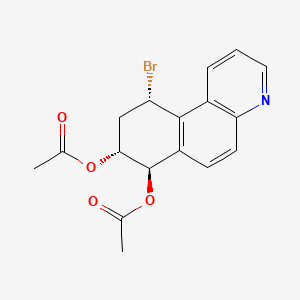
![1-{1-[2-(Octyloxy)phenyl]prop-1-en-1-yl}-1H-imidazole](/img/structure/B14331406.png)
![N-Butyl-6-{[2-(1H-imidazol-5-yl)ethyl]amino}heptanamide](/img/structure/B14331409.png)
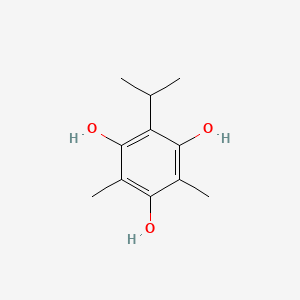
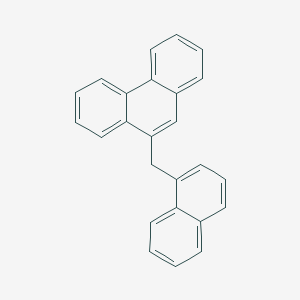
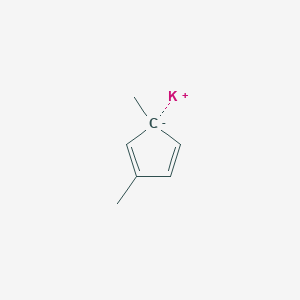

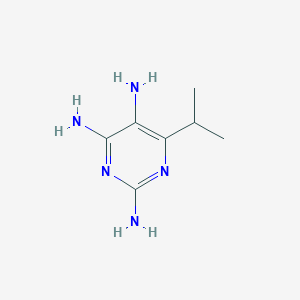
![5-[(Butylsulfanyl)methyl]-1,2,5-trimethylpiperidin-4-one](/img/structure/B14331431.png)
